REACTION_CXSMILES
|
[NH2:1][C:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:17]=[CH:18][CH:19]=1)[O:8][C:9]([CH3:16])([CH3:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])=O>O1CCCC1>[NH2:1][CH2:2][CH2:4][C:5]1[CH:6]=[C:7]([CH:17]=[CH:18][CH:19]=1)[O:8][C:9]([CH3:16])([CH3:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11]
|
Name
|
ethyl 2-(3-aminocarbonylmethylphenoxy)-2-methylpropionate
|
Quantity
|
507 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)CC=1C=C(OC(C(=O)OCC)(C)C)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
19.1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for one hour at 50° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
followed by addition of 1M hydrochloric acid at 0° C.
|
Type
|
STIRRING
|
Details
|
stirring at room temperature
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was subjected to filtration, concentration under reduced pressure, and purification by silica gel column chromatography (chloroform/methanol=10/1), whereby the target compound
|
Type
|
CUSTOM
|
Details
|
was obtained (261.8 mg, 1.04 mmol, 54.5%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
NCCC=1C=C(OC(C(=O)OCC)(C)C)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |